8-Bromo-2-chloro-4-methylquinoline
Overview
Description
8-Bromo-2-chloro-4-methylquinoline is a halogenated heterocyclic compound with the molecular formula C10H7BrClN It is a derivative of quinoline, a nitrogen-containing bicyclic compound
Scientific Research Applications
8-Bromo-2-chloro-4-methylquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
Safety and Hazards
Future Directions
Quinoline derivatives, such as 8-Bromo-2-chloro-4-methylquinoline, continue to be of interest in medicinal chemistry research due to their diverse biological activities . Future research may focus on synthesizing new structural prototypes with more effective antimicrobial, antiviral, and anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-chloro-4-methylquinoline typically involves halogenation reactions. One common method is the bromination of 2-chloro-4-methylquinoline using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-chloro-4-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, amines, and thiols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azido, amino, or thiol derivatives.
Oxidation Products: Oxidized derivatives may include quinoline N-oxides.
Reduction Products: Reduced derivatives may include partially or fully hydrogenated quinolines.
Comparison with Similar Compounds
- 8-Bromo-4-chloro-2-methylquinoline
- 7-Bromo-4-chloro-8-methylquinoline
- 6-Bromo-4-chloro-8-methylquinoline
- 4-Bromo-8-methoxy-2-methylquinoline
- 8-Bromo-4-hydroxy-2-methylquinoline
Comparison: 8-Bromo-2-chloro-4-methylquinoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or material characteristics, making it suitable for specific applications .
Properties
IUPAC Name |
8-bromo-2-chloro-4-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-5-9(12)13-10-7(6)3-2-4-8(10)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFBBWPHTXZFJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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